molecular formula C9H7BrN2 B8329967 N-Cyano-1-(3-bromophenyl)ethanimine

N-Cyano-1-(3-bromophenyl)ethanimine

Cat. No.: B8329967
M. Wt: 223.07 g/mol
InChI Key: WSKAKVQAFGZGTC-UHFFFAOYSA-N
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Description

N-Cyano-1-(3-bromophenyl)ethanimine is an imine derivative featuring a cyano group (-CN) attached to the nitrogen atom and a 3-bromophenyl substituent. Ethanimines generally adopt (Z)/(E) isomeric configurations due to the C=N bond, which influences their stereochemical and electronic properties .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

1-(3-bromophenyl)ethylidenecyanamide

InChI

InChI=1S/C9H7BrN2/c1-7(12-6-11)8-3-2-4-9(10)5-8/h2-5H,1H3

InChI Key

WSKAKVQAFGZGTC-UHFFFAOYSA-N

Canonical SMILES

CC(=NC#N)C1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

(a) Chalcone Derivatives

Compounds like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) share the 3-bromophenyl group but differ in their α,β-unsaturated ketone backbone. These chalcones exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC50 values of 422.22 ppm (C3) and 22.41 ppm (C4), highlighting the impact of electron-donating substituents (e.g., isopropyl) on potency . In contrast, the ethanimine’s N-cyano group is strongly electron-withdrawing, which may alter charge distribution and binding interactions compared to chalcones.

(b) Cyclopropene Carboxamides

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () contains a strained cyclopropene ring and a carboxamide group. However, the carboxamide’s hydrogen-bonding capacity contrasts with the ethanimine’s planar, conjugated C=N system.

(c) Palladium-Coupled Amines

describes palladium-catalyzed coupling of 3-bromoaniline with olefins to generate amines like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine. Such methods could hypothetically apply to synthesizing N-cyano-1-(3-bromophenyl)ethanimine by substituting the olefin with a cyano-containing precursor.

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